ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate
CAS No.: 202003-10-9
Cat. No.: VC2934117
Molecular Formula: C7H8N4O2
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202003-10-9 |
|---|---|
| Molecular Formula | C7H8N4O2 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | ethyl 2-(4-cyanotriazol-1-yl)acetate |
| Standard InChI | InChI=1S/C7H8N4O2/c1-2-13-7(12)5-11-4-6(3-8)9-10-11/h4H,2,5H2,1H3 |
| Standard InChI Key | LUOFZRBNQXEGJH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C=C(N=N1)C#N |
| Canonical SMILES | CCOC(=O)CN1C=C(N=N1)C#N |
Introduction
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate is a chemical compound belonging to the 1,2,3-triazole family. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a cyano group attached to the triazole ring, along with an ethyl ester group attached to the acetate moiety. These structural features contribute to its unique chemical properties and biological activity.
Synthesis Methods
The synthesis of ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition, between an azide and an alkyne. The reaction conditions often include the use of a copper catalyst to facilitate the formation of the triazole ring. The cyano group can be introduced through the use of a nitrile-containing starting material or by subsequent functionalization of the triazole ring.
Biological Activity
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Some derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7, Hela, and A549. The molecular mechanism involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Molecular Mechanism
Molecular docking studies indicate that the triazole moiety of this compound interacts with β-tubulin via hydrogen bonds with key amino acids, which is crucial for its cytotoxic effects against cancer cell lines.
Chemical Reactions
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions:
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Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
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Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.
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Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
Safety and Handling
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate is classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled). Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Potential Applications
Given its biological activity, ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate is a candidate for various pharmaceutical applications. Its ability to affect cell signaling pathways and gene expression makes it a potential compound for research in cancer and other diseases.
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